Danitracen - 31232-26-5

Danitracen

Catalog Number: EVT-264410
CAS Number: 31232-26-5
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Danitracen is a biochemical.
Synthesis Analysis

The synthesis of Danitracen has been explored through various methods, often involving the condensation of appropriate precursors. A common synthetic route includes the reaction of 2-(dimethylamino)ethyl chloride with 1,2-dihydro-2-phenyl-3H-benzimidazole to form the core structure of Danitracen. This method typically requires specific conditions such as controlled temperature and reaction time to ensure high yields and purity of the final product.

Key parameters in the synthesis process include:

  • Temperature: The reaction is often conducted at elevated temperatures (e.g., 60-80°C) to facilitate the reaction kinetics.
  • Solvent: Common solvents used include ethanol or dimethylformamide, which help dissolve reactants and improve reaction efficiency.
  • Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate Danitracen from by-products and unreacted materials.
Molecular Structure Analysis

Danitracen features a complex molecular structure that can be described as a tricyclic compound. Its structure consists of a phenothiazine core, which is essential for its biological activity. The arrangement of atoms includes:

  • Aromatic Rings: The presence of multiple aromatic rings contributes to its stability and interaction with biological targets.
  • Functional Groups: The nitrogen atom in the structure plays a crucial role in its pharmacological effects by participating in hydrogen bonding with receptor sites.

The molecular geometry allows for specific interactions with serotonin receptors, which are pivotal in its mechanism of action.

Chemical Reactions Analysis

Danitracen undergoes various chemical reactions that are significant for its pharmacological activity. Key reactions include:

  • Receptor Binding: Danitracen interacts with serotonin receptors, particularly the 5-HT1A_1A receptor, where it acts as an antagonist. This interaction can lead to downstream effects on neurotransmitter release.
  • Metabolism: In vivo, Danitracen is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions that influence its pharmacokinetics and bioavailability.

These reactions are critical for understanding how Danitracen exerts its effects within biological systems.

Mechanism of Action

The mechanism of action of Danitracen primarily involves its antagonistic effects on serotonin receptors. Research indicates that it interacts specifically with the 5-HT1A_1A receptor, inhibiting serotonin's action and thereby influencing mood and behavior. This interaction can lead to alterations in neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation.

Physical and Chemical Properties Analysis

Danitracen exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point ranges around 130-135°C, indicating thermal stability under standard conditions.

These properties are essential for formulating Danitracen into pharmaceutical preparations.

Applications

Danitracen has been investigated for various scientific applications:

  • Psychiatric Treatment: Primarily used in treating depression and anxiety disorders due to its serotonergic activity.
  • Research Tool: Employed in pharmacological studies to investigate serotonin receptor functions and their implications in neuropsychiatric conditions.
  • Potential Antioxidant Activity: Some studies suggest that Danitracen may exhibit antioxidant properties, which could have implications in neuroprotection.

The versatility of Danitracen makes it a compound of interest in both clinical settings and research environments.

Historical Context & Development of Danitracen as a Therapeutic Agent

Emergence in 1970s Psychopharmacology: Serotonergic Research Priorities

Danitracen emerged during a pivotal era in psychopharmacology focused on elucidating the role of neurotransmitters in affective disorders. The 1970s witnessed intense research into serotonergic (5-HT) pathways, driven by the monoamine hypothesis of depression. This hypothesis posited that deficits in central serotonin activity contributed significantly to depressive pathophysiology. Consequently, pharmaceutical development prioritized compounds capable of modulating 5-HT receptors or bioavailability. Danitracen (initially designated WA-335-BS) was synthesized and screened within this intellectual framework, specifically investigated for its putative antagonism of serotonin receptors based on structural similarities to earlier tricyclic antidepressants (TCAs) and emerging tetracyclic compounds [5].

Early pharmacological evaluations aimed to determine whether Danitracen could inhibit serotonin-mediated behaviors in animal models—a key screening paradigm of the period. Studies focused on established models like tryptamine-induced head twitches or serotonin-mediated thermoregulation. While initial results suggested antiserotonergic properties, subsequent research revealed a more complex pharmacodynamic profile, challenging the initial classification of Danitracen as a selective serotonergic agent and prompting deeper investigation into its primary mechanism of action [2].

Table 1: Key Serotonergic Research Paradigms Relevant to Danitracen's Early Development (1970s)

Research FocusExperimental ModelInitial Findings for Danitracen Analogs
5-HT Receptor AntagonismTryptamine-induced head twitch (rats)Moderate inhibition observed
5-HT Synthesis/Depletion Effectsp-Chlorophenylalanine (PCPA) modelsLimited direct effect on 5-HT synthesis
Functional Serotonin BlockadeSerotonin syndrome (rats)Partial attenuation of symptoms
Specific Receptor Subtype BindingRadioligand binding assays (later)Moderate affinity for 5-HT₂ receptors

Position Within Tetracyclic Antidepressant Lineages

Danitracen belongs to the tetracyclic antidepressant (TeCA) class, characterized by a four-ring molecular core. This class arose in the 1970s as structural derivatives of the earlier tricyclic antidepressants (TCAs), aiming to retain efficacy while mitigating the problematic anticholinergic and cardiotoxic side effects associated with TCAs like imipramine and amitriptyline. Key TeCAs introduced during this period included maprotiline (a dibenzobicyclooctadiene) and mianserin (a piperazino-azepine) [3] [8].

Structurally, Danitracen (9,10-Dihydro-10-(1-methyl-4-piperidylidene)-9-anthrol) shares the anthracene-derived tetracyclic core characteristic of some TeCAs. Pharmacologically, early TeCAs exhibited diverse mechanisms. While maprotiline functioned primarily as a potent noradrenaline reuptake inhibitor (NRI), mianserin and later mirtazapine acted primarily as noradrenergic and specific serotonergic antidepressants (NaSSAs), antagonizing presynaptic α₂-adrenergic receptors and specific postsynaptic serotonin receptors (notably 5-HT₂ and 5-HT₃). Danitracen's profile, characterized by significant histamine H₁ and muscarinic acetylcholine receptor antagonism alongside moderate 5-HT₂ affinity, positioned it closer to mianserin in terms of receptor interactions, but its unique anthrol structure conferred distinct properties [3] [6] [8].

Table 2: Positioning Danitracen Among Key Early Tetracyclic Antidepressants (TeCAs)

Compound (Generic)Primary Structural ClassDominant Pharmacological Action(s)Key Receptor Affinities (H₁ / mACh / α₁ / 5-HT₂)
Danitracen (WA-335)Anthrol DerivativeH₁ antagonist, mACh antagonist, Moderate 5-HT₂ antagonistHigh / High / Mod / Mod
MaprotilineDibenzo[b,e]bicyclo[2.2.2]octadienePotent Noradrenaline Reuptake Inhibitor (NRI)High / Low / Low / Low
MianserinPiperazino-azepineα₂ antagonist, H₁ antagonist, 5-HT₂/₃ antagonistVery High / Low / Mod / High
MirtazapinePiperazino-azepineα₂ antagonist (enhancing NA/5-HT release), H₁ antagonist, 5-HT₂/₃ antagonistVery High / Negligible / Low / High

Evolution of WA-335 Series Compound Designations

The development pathway of Danitracen is intrinsically linked to the WA-335 chemical series. This designation (WA-335) originated within the research laboratories of the pharmaceutical company responsible for its initial synthesis (commonly attributed to Wander AG or related entities based on the "WA" prefix). Early published research referred to the compound primarily by this experimental code, WA-335 or WA-335-BS [2] [6].

Pharmacological characterization of WA-335 progressed through systematic in vitro and in vivo studies. Initial screening confirmed potent antihistaminic (H₁ receptor blocking) and significant antimuscarinic (anticholinergic) activities – properties shared with many earlier TCAs and the TeCA mianserin. Its antiserotonergic activity, while present, was found to be less potent than initially hypothesized or less selective than compounds like cyproheptadine. Crucially, research demonstrated that WA-335 potently inhibited carbachol-induced "wet dog shake" behavior in rats. However, studies using selective serotonin depletors (e.g., 5,6-DHT) or synthesis inhibitors (e.g., PCPA) showed that this effect was not mediated through central serotonergic pathways. Instead, the blockade was attributed to the compound's inherent anticholinergic (muscarinic receptor antagonistic) properties, a finding that refined the understanding of its primary mechanism within the central nervous system [2].

This evolution in pharmacological understanding coincided with the assignment of the generic name Danitracen. The transition from the research code WA-335 to Danitracen marked its progression from an experimental entity towards formal clinical development and potential therapeutic application. The "WA-335" designation remains critical for tracing the compound's early research history and distinguishing it from structurally or pharmacologically distinct TeCAs developed concurrently [2] [6].

Table 3: Evolution of Danitracen Designations and Key Research Milestones

PhasePrimary Designation(s)Key Research FocusCritical Finding
Early SynthesisWA-335, WA-335-BSReceptor Screening (H₁, mACh, 5-HT)High H₁ and mACh affinity; Moderate 5-HT affinity
Mechanism ElucidationWA-335Carbachol-induced Wet Dog Shakes (WDS) in RatsPotent inhibition of WDS; Mechanism independent of serotonin depletion [2]
CharacterizationWA-335Specificity vs. Serotonergic ModelsWeak effects in pure serotonergic models; Anticholinergic action dominant in WDS
Clinical DevelopmentDanitracenTransition to formal clinical evaluationGeneric name established

Properties

CAS Number

31232-26-5

Product Name

Danitracen

IUPAC Name

10-(1-methylpiperidin-4-ylidene)-9H-anthracen-9-ol

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C20H21NO/c1-21-12-10-14(11-13-21)19-15-6-2-4-8-17(15)20(22)18-9-5-3-7-16(18)19/h2-9,20,22H,10-13H2,1H3

InChI Key

HLBRHTFSMMEHPK-UHFFFAOYSA-N

SMILES

CN1CCC(=C2C3=CC=CC=C3C(C4=CC=CC=C42)O)CC1

Solubility

Soluble in DMSO

Synonyms

Danitracen; WA-335; WA 335; WA335; WA 335BS; BRN 1540021; NSC 170955.

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C(C4=CC=CC=C42)O)CC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.